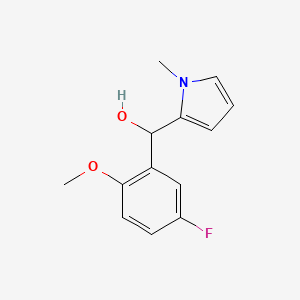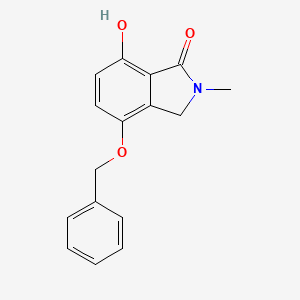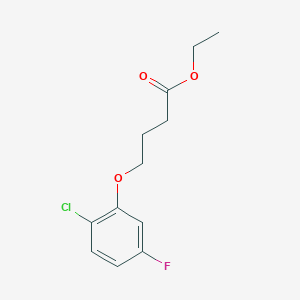
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3. It is a fluorinated ester that is often used in various chemical and industrial applications due to its unique properties. The compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts distinct chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-chloro-5-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the phenoxy ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanoates.
Oxidation: 4-(2-chloro-5-fluoro-phenoxy)butanoic acid.
Reduction: 4-(2-chloro-5-fluoro-phenoxy)butanol.
科学研究应用
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used as an intermediate in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.
相似化合物的比较
Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate: Similar structure but with a different position of the fluoro substituent.
Ethyl 4-(2-chloro-3-fluoro-phenoxy)butanoate: Another positional isomer with distinct reactivity.
Ethyl 4-(2-chloro-5-bromo-phenoxy)butanoate: Contains a bromo substituent instead of fluoro, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability compared to its analogs.
属性
分子式 |
C12H14ClFO3 |
|---|---|
分子量 |
260.69 g/mol |
IUPAC 名称 |
ethyl 4-(2-chloro-5-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-8-9(14)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
FCCCIEHCEWLXFX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
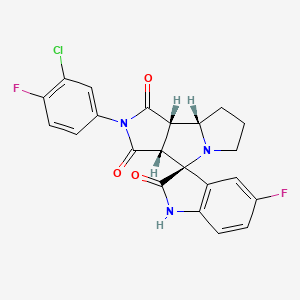
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
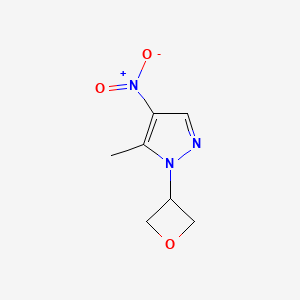
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
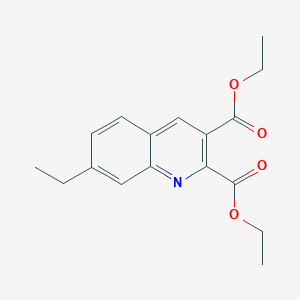

![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)
